molecular formula C5H5BrN2O2 B1268137 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 84547-86-4

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1268137
CAS RN: 84547-86-4
M. Wt: 205.01 g/mol
InChI Key: LEEPGDCCHVRYHK-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions. In situ oxidation employing bromine then affords a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular formula of this compound is C5H5BrN2O2 . Its molecular weight is 205.01 g/mol . The IUPAC name for this compound is 4-bromo-1-methylpyrazole-3-carboxylic acid .


Chemical Reactions Analysis

4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Additionally, it has been reported that α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

The exact mass and monoisotopic mass of this compound are 203.95344 g/mol . It has a topological polar surface area of 55.1 Ų .

Scientific Research Applications

Synthesis and Structural Studies

A study by Yıldırım, Kandemirli, and Akçamur (2005) focused on the functionalization reactions of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, showcasing the diverse synthetic applications of pyrazole derivatives in creating new compounds with potential biological activities (Yıldırım, Kandemirli, & Akçamur, 2005). In another study, experimental and theoretical investigations were conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting the importance of pyrazole derivatives in structural and spectral studies (Viveka et al., 2016).

Antifungal and Antimicrobial Applications

Du et al. (2015) synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activity against phytopathogenic fungi, demonstrating the potential use of pyrazole derivatives in developing new antifungal agents (Du et al., 2015).

Coordination Chemistry and Material Science

Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination properties with various metal ions, showing the relevance of pyrazole derivatives in coordination chemistry and material science applications (Radi et al., 2015).

Electrosynthesis and Halogenation Studies

Lyalin, Petrosyan, and Ugrak (2009) conducted electrosynthesis of 4-chloropyrazolecarboxylic acids, showcasing the efficiency of pyrazole derivatives in organic synthesis and halogenation reactions (Lyalin, Petrosyan, & Ugrak, 2009).

Crystal Structure Analysis

The study of the crystal structure and dynamic properties of 1H-pyrazole-4-carboxylic acids, conducted by Infantes et al. (2013), demonstrated the importance of pyrazole derivatives in understanding solid-state properties and polymorphism (Infantes et al., 2013).

Safety and Hazards

When handling 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols .

Future Directions

Given the wide range of biological activities associated with pyrazoles, there is significant interest in further studying this class of compounds . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEPGDCCHVRYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336744
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84547-86-4
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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